D-Mannitol-1,2-13C2 D-Mannitol-1,2-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206324
InChI:
SMILES:
Molecular Formula: C₄¹³C₂H₁₅O₆
Molecular Weight: 184.16

D-Mannitol-1,2-13C2

CAS No.:

Cat. No.: VC0206324

Molecular Formula: C₄¹³C₂H₁₅O₆

Molecular Weight: 184.16

* For research use only. Not for human or veterinary use.

D-Mannitol-1,2-13C2 -

Specification

Molecular Formula C₄¹³C₂H₁₅O₆
Molecular Weight 184.16

Introduction

Chemical Structure and Properties

D-Mannitol-1,2-13C2 maintains the same molecular formula as regular D-mannitol (C6H14O6) but contains two carbon-13 isotopes at positions 1 and 2 instead of the naturally occurring carbon-12. This selective isotopic enrichment creates a distinctive molecular weight of approximately 184.17 g/mol, slightly higher than unlabeled D-mannitol due to the heavier isotopes.

Physical Properties

The physical properties of D-Mannitol-1,2-13C2 closely resemble those of standard D-mannitol, with some minor variations attributable to isotopic effects. The parent compound D-mannitol has the following characteristics:

PropertyValue
Melting point164-169°C
Density1.52 g/cm³ (20°C)
pH value5.0-6.5 (182 g/l, H₂O, 25°C)
Water solubility213 g/l
Ignition temperature410°C

These properties generally apply to the isotope-labeled variant as well, though precise measurements specific to D-Mannitol-1,2-13C2 may show slight deviations due to isotope effects .

Spectroscopic Characteristics

The 13C enrichment at positions 1 and 2 creates distinctive spectroscopic signatures that are essential for metabolic tracing studies. In nuclear magnetic resonance (NMR) spectroscopy, the 13C-labeled carbons produce significantly enhanced signals compared to natural abundance 13C (which is only about 1.1% of all carbon atoms). This enhancement enables researchers to track the metabolic fate of these specific carbon atoms with high sensitivity.

Synthesis and Production

The production of D-Mannitol-1,2-13C2 involves sophisticated chemical or biochemical methods to incorporate 13C isotopes at specific positions.

Chemical Synthesis Approaches

Applications in Metabolic Research

D-Mannitol-1,2-13C2 serves as a valuable tool in metabolic research, allowing scientists to trace carbon atoms through various biochemical pathways.

Metabolic Pathway Analysis

The strategic labeling at positions 1 and 2 is particularly useful for distinguishing between major metabolic pathways. Similar to how 1,2-13C2 glucose has been used in research, the labeled mannitol enables researchers to differentiate between glycolysis and alternative pathways like the pentose phosphate pathway (PPP).

When metabolized through glycolysis, the C1-C2 bond typically remains intact, producing metabolites with adjacent 13C atoms. This creates characteristic doublet patterns in 13C NMR spectra, similar to those observed with 1,2-13C2 glucose metabolism. For example, in research using 1,2-13C2 glucose, the appearance of doubly-labeled lactate (2,3-13C2 lactate) in microdialysates provided clear evidence of glycolytic metabolism, as the probability of two 13C atoms occurring next to each other naturally is only about 0.01% .

Metabolic Tracing Studies

D-Mannitol-1,2-13C2 can be employed in metabolic tracing studies to investigate:

  • Carbon flux through various metabolic pathways

  • Enzyme activities and metabolic rates

  • Metabolic adaptations under different physiological conditions

  • Alterations in metabolism in disease states

Comparative Advantage Over Other Tracers

The specific 1,2-13C2 labeling pattern offers distinct advantages for certain metabolic investigations compared to uniform labeling (where all carbons are 13C) or other positional isomers. The 1,2 positions are critical nodes in carbohydrate metabolism, allowing researchers to track initial metabolic branch points with high specificity.

Analytical Methods for Detection and Quantification

Several analytical techniques are employed to detect and quantify D-Mannitol-1,2-13C2 and its metabolites in biological samples.

Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy represents one of the most powerful techniques for analyzing 13C-labeled compounds. The technique provides detailed structural information and can distinguish between different labeling patterns.

In studies with similar 13C-labeled compounds, researchers have used both 1H and 13C NMR to analyze the fate of labeled glucose. For example, in brain metabolism studies with 1,2-13C2 glucose, characteristic doublets in the 13C NMR spectrum provided clear evidence of glycolytic metabolism of the supplemented glucose .

NMR SignalInterpretation
13C doublet signalsIndicate adjacent 13C atoms (e.g., from glycolysis)
13C singlet signalsIndicate isolated 13C atoms (e.g., from PPP or natural abundance)

Mass Spectrometry

Mass spectrometry (MS) provides complementary information to NMR, allowing for high-sensitivity detection of isotope-labeled metabolites. Various MS techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can be employed to track the fate of 13C-labeled carbons in metabolic studies.

Research Applications and Findings

Metabolic Pathway Discrimination

Similar to studies with 1,2-13C2 glucose, D-Mannitol-1,2-13C2 can be used to distinguish between different metabolic pathways. The specific labeling pattern allows researchers to differentiate between glycolysis and alternative pathways like the pentose phosphate pathway.

In research with 1,2-13C2 glucose, the ratio of PPP-derived 3-13C lactate to glycolysis-derived 2,3-13C2 lactate provided insights into the relative activities of these pathways. This was expressed in the form 1:N, where N represents the concentration of lactate derived from the 13C doublet at 22.8 ppm divided by the concentration of lactate represented by the 13C singlet at 22.8 ppm (after subtracting the natural abundance background) .

MetaboliteEffect with 4 mmol/L 1,2-13C2 glucoseEffect with 8 mmol/L 1,2-13C2 glucose
Pyruvate17% increase (p = 0.04)Greater increase than with 4 mmol/L
Lactate19% increase (p = 0.01)Greater increase than with 4 mmol/L

Comparison with Similar Isotope-Labeled Compounds

Compared to Other Mannitol Isotopologues

D-Mannitol-1,2-13C2 is one of several possible isotopologues of mannitol. Others might include:

  • D-Mannitol-13C6 (uniformly labeled)

  • D-Mannitol-1-13C (singly labeled at position 1)

  • D-Mannitol-1,6-13C2 (labeled at positions 1 and 6)

Each labeling pattern offers specific advantages for different research questions. The 1,2-13C2 labeling is particularly useful for studying initial metabolic branch points in carbohydrate metabolism.

Compared to Other 13C-Labeled Compounds

D-Mannitol-1,2-13C2 belongs to a broader family of 13C-labeled compounds used in metabolic research. Similar compounds include:

  • D-Glucose-1,2-13C2

  • D-Fructose-1,2-13C2

  • Glyceraldehyde-1,2-13C2

These compounds share the common feature of 13C labeling at positions 1 and 2, which makes them valuable for distinguishing between glycolysis and alternative pathways like the pentose phosphate pathway.

Technical Considerations in Research

Experimental Design

When using D-Mannitol-1,2-13C2 in research, careful experimental design is crucial. This includes:

  • Appropriate selection of control conditions

  • Consideration of natural abundance background of 13C

  • Selection of suitable analytical methods for detecting labeled metabolites

  • Proper interpretation of labeling patterns

Future Research Directions

Methodological Advances

Ongoing advances in analytical technologies, including high-resolution NMR and mass spectrometry, continue to enhance the utility of isotope-labeled compounds like D-Mannitol-1,2-13C2 in metabolic research. These advances may enable more precise tracking of carbon flux through complex metabolic networks.

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